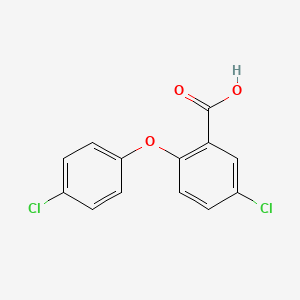

2-(4-Chlorophenoxy)-5-chlorobenzoic acid

Description

Contextualization within Halogenated Benzoic Acid Derivatives Research

Halogenated benzoic acid derivatives are a class of compounds recognized for their wide-ranging applications. They serve as crucial precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. researchgate.net The inclusion of halogen atoms, such as chlorine, can significantly influence a molecule's physicochemical properties and biological activity. The diaryl ether (DE) scaffold, a key feature of 2-(4-Chlorophenoxy)-5-chlorobenzoic acid, is prevalent in both natural products and synthetic compounds. nih.gov This structural motif is considered a "privileged scaffold" in medicinal and agrochemical research due to its presence in numerous biologically active agents. nih.govacs.org Derivatives of this scaffold have been synthesized extensively and investigated for a wide array of biological activities, including anticancer, anti-inflammatory, herbicidal, and fungicidal properties. nih.gov

Historical Perspective of this compound Investigation

Specific historical records detailing the initial synthesis and investigation of this compound are scarce in the reviewed literature. However, the broader classes to which it belongs have been a subject of scientific inquiry for many decades. Research into related chlorophenoxy compounds, for instance, was active in the 1960s. acs.org Polychlorinated diphenyl ethers (PCDEs), a related structural class, were used commercially as flame retardants and hydraulic fluids in the 20th century and have since been studied for their environmental presence and toxicological effects. nih.gov The synthesis of chlorinated diaryl ethers has been an area of ongoing chemical research, with various methods developed for their preparation. nih.gov

Current Research Landscape and Emerging Trends in this compound Studies

The current research landscape for this specific compound is not well-defined in existing literature. However, trends in the broader field of benzoic acid derivatives and diaryl ethers point toward several areas of interest. Benzoic acid derivatives are actively being investigated for novel therapeutic applications, including the development of multi-target inhibitors for diseases like Alzheimer's and new anticancer agents. nih.govpreprints.org

Emerging trends focus on:

Drug Discovery : The diaryl ether motif continues to be a key component in the design of new therapeutic agents. nih.gov Research highlights its role in developing inhibitors for various biological targets. nih.gov

Agrochemicals : The development of new herbicides and fungicides remains an important application for chlorophenoxy structures. nih.gov

Environmental Remediation : Some benzoic acid derivatives are being explored for their potential in environmental applications, such as acting as supramolecular gelators for oil spill treatment. researcher.life

Given its structure, this compound is positioned as a potential intermediate or building block for creating more complex molecules aimed at these emerging applications.

Rationale and Objectives of Comprehensive this compound Research

The primary rationale for conducting comprehensive research on this compound stems from its identity as a halogenated diaryl ether. The objectives of such research would likely be driven by the established utility of this class of compounds.

Key objectives could include:

Synthetic Utility : Investigating the compound's potential as a key intermediate for synthesizing novel pharmaceuticals and agrochemicals. The presence of two distinct chlorinated rings and a carboxylic acid group provides multiple reaction sites for chemical modification.

Biological Screening : Evaluating the molecule for potential biological activities. Given that the diaryl ether scaffold is associated with anticancer, anti-inflammatory, antiviral, and antibacterial properties, this compound could be a candidate for screening against these targets. nih.gov

Structure-Activity Relationship (SAR) Studies : Using this compound as a scaffold to synthesize a library of derivatives. This would allow researchers to systematically study how modifications to its structure affect its biological activity, contributing to the broader understanding of diaryl ether compounds. nih.gov

Ultimately, research into molecules like this compound is driven by the continuous search for new and effective agents to address challenges in medicine and agriculture. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C13H8Cl2O3 |

|---|---|

Molecular Weight |

283.1 g/mol |

IUPAC Name |

5-chloro-2-(4-chlorophenoxy)benzoic acid |

InChI |

InChI=1S/C13H8Cl2O3/c14-8-1-4-10(5-2-8)18-12-6-3-9(15)7-11(12)13(16)17/h1-7H,(H,16,17) |

InChI Key |

VDEWXTZTKIAVOP-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)C(=O)O)Cl |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)C(=O)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 4 Chlorophenoxy 5 Chlorobenzoic Acid

Established Synthetic Routes for 2-(4-Chlorophenoxy)-5-chlorobenzoic acid Production

The most established route for synthesizing diaryl ethers like this compound is a variation of the Ullmann condensation. This reaction involves the coupling of an aryl halide with a phenol (B47542), typically in the presence of a copper catalyst.

The fundamental building blocks for the synthesis of this compound are a substituted benzoic acid and a substituted phenol. Based on the target molecule's structure, the logical precursors are 2,5-dichlorobenzoic acid and 4-chlorophenol (B41353) .

2,5-Dichlorobenzoic acid : This precursor can be synthesized through various methods, though specific routes for this particular isomer are less commonly documented than for other chlorobenzoic acids. General methods for creating chlorobenzoic acids include the oxidation of the corresponding chlorotoluene. For instance, o-chlorobenzoic acid is prepared by the oxidation of o-chlorotoluene using potassium permanganate. orgsyn.org Another general approach involves the hydrolysis of dichlorobenzonitriles.

4-Chlorophenol : This is a widely available industrial chemical, typically produced by the chlorination of phenol.

An alternative, though less direct, pathway could involve starting with 2-chloro-5-hydroxybenzoic acid and reacting it with 1,4-dichlorobenzene . However, the reactivity of 2,5-dichlorobenzoic acid generally makes it the more suitable precursor for a nucleophilic aromatic substitution reaction with a phenoxide.

| Precursor Compound | Common Synthetic Route |

| 2,5-Dichlorobenzoic acid | Oxidation of 2,5-dichlorotoluene |

| 4-Chlorophenol | Direct chlorination of phenol |

| 2-Chloro-5-hydroxybenzoic acid | Synthesized from related aminobenzoic acids |

| 1,4-Dichlorobenzene | Industrial chemical from benzene (B151609) chlorination |

The synthesis of this compound via Ullmann condensation involves the reaction of 2,5-dichlorobenzoic acid with 4-chlorophenol. The conditions are analogous to those used for the synthesis of N-aryl anthranilic acids. nih.govnih.govnih.gov

The reaction typically requires:

A Catalyst : Copper-based catalysts are essential. Systems like copper powder (Cu) combined with copper(I) oxide (Cu₂O) or copper(II) oxide (CuO) are effective. nih.govgoogle.com The catalyst facilitates the coupling between the aryl halide and the phenoxide.

A Base : A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide salt. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice. nih.govorgsyn.org

A Solvent : High-boiling point polar aprotic solvents are preferred to ensure the reactants remain in solution and to provide the necessary thermal energy for the reaction. Solvents such as 2-ethoxyethanol, n-butanol, or dimethylformamide (DMF) are suitable. nih.govnih.govepo.org

Temperature : The reaction is typically conducted at elevated temperatures, often in the range of 130-150°C, and may require several hours to reach completion. nih.govgoogle.com

The reaction proceeds via a nucleophilic substitution where the chlorine atom at the 2-position of 2,5-dichlorobenzoic acid is displaced by the 4-chlorophenoxide ion. The chlorine at the ortho-position to the carboxylic acid group is significantly more activated towards nucleophilic substitution than the one at the meta-position. nih.govnih.gov

| Parameter | Typical Conditions | Rationale |

| Catalyst | Cu/Cu₂O, CuO | Facilitates C-O bond formation. nih.govgoogle.com |

| Base | K₂CO₃ | Deprotonates 4-chlorophenol to form the active nucleophile. orgsyn.org |

| Solvent | 2-Ethoxyethanol, DMF | High boiling point, dissolves reactants. nih.govnih.gov |

| Temperature | 130-150 °C | Provides activation energy for the reaction. nih.govgoogle.com |

Optimizing the yield and ensuring high purity are critical, especially if the compound is intended as a pharmaceutical intermediate where purity levels of ≥98% are often required. precedenceresearch.com

Yield Optimization :

Reactant Stoichiometry : Using a slight excess of the phenol component can help drive the reaction to completion.

Catalyst Loading : The amount of copper catalyst can be varied; typically, catalytic amounts (e.g., 4-9 mol%) are sufficient. nih.gov

Reaction Time : Monitoring the reaction progress via techniques like Thin-Layer Chromatography (TLC) can determine the optimal reaction time to maximize product formation and minimize side-product generation. researchgate.net

Purity Enhancement :

Work-up Procedure : After the reaction, the mixture is typically cooled and poured into water. nih.gov

Acidification : The product is a carboxylic acid, so it will be soluble in a basic aqueous solution as its carboxylate salt. Acidification of the filtered reaction mixture with a strong acid, like hydrochloric acid (HCl), will precipitate the crude this compound, leaving behind many impurities. orgsyn.orgnih.govorgsyn.org

Recrystallization : The crude solid product can be further purified by recrystallization from a suitable solvent or solvent mixture, such as ethanol/water or toluene, to obtain a product with high purity. orgsyn.orgorgsyn.org The use of activated carbon during this step can help remove colored impurities. orgsyn.org

Novel Synthetic Approaches and Green Chemistry Principles Applied to this compound

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact and improve efficiency. mdpi.comnih.gov For the synthesis of this compound, several green approaches could be applied.

Alternative Solvents : While traditional syntheses use high-boiling organic solvents, research is ongoing into the use of greener solvents like water or deep eutectic solvents. mdpi.comsemanticscholar.org Water is non-toxic and inexpensive, although the poor solubility of organic precursors can be a challenge. mdpi.com

Catalyst Improvement : Developing more efficient or recyclable catalysts is a key goal. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are a promising alternative to the homogeneous copper salts often used. ejcmpr.com

Energy Efficiency : The use of microwave irradiation or continuous flow reactors can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comnih.gov These technologies can lead to more efficient and sustainable automated processes. mdpi.com

Derivatization Strategies for this compound

The carboxylic acid moiety of this compound is a versatile functional group that allows for a variety of chemical transformations, primarily esterification and amidation.

Esterification : The most common method for converting a carboxylic acid to an ester is the Fischer esterification . This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in large excess as the solvent, and water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com For example, reacting this compound with methanol (B129727) and a catalytic amount of H₂SO₄ would yield the corresponding methyl ester.

Amidation : Directly forming an amide from a carboxylic acid and an amine is difficult and typically requires activating the carboxylic acid. researchgate.net Modern methods use coupling agents to facilitate this transformation under mild conditions. An activator, such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, can react with the carboxylic acid to form a highly reactive acyl phosphate (B84403) intermediate. researchgate.net This intermediate then readily reacts with an amine to produce the desired amide in good yield. researchgate.net This process avoids the need to first convert the carboxylic acid to a more reactive acyl chloride.

| Transformation | Reagents | Reaction Name/Type | Product |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification masterorganicchemistry.commasterorganicchemistry.com | Ester |

| Amidation | Amine (e.g., Aniline, Alkylamine), Coupling Agent, Base (e.g., K₂CO₃) | Activated Amidation researchgate.net | Amide |

Modifications of the Chlorophenoxy and Chlorobenzoic Acid Substructures

Ring Substituent Modifications: The chlorine atoms on both the phenoxy and benzoic acid rings are relatively stable and not easily displaced. However, further substitutions on the aromatic rings can be achieved through electrophilic aromatic substitution reactions. For instance, nitration of the benzoic acid ring, a common reaction for aromatic carboxylic acids, could introduce a nitro group. The production of 2-chloro-5-nitrobenzoic acid from o-chlorobenzoic acid using a nitrating acid is a known process, suggesting that the benzoic acid portion of the target molecule could potentially undergo similar transformations. google.comwum.edu.pl Subsequent reduction of the nitro group could then yield an amino substituent, providing a handle for a wide range of further derivatization, such as amidation.

Carboxylic Acid Transformations: The most versatile site for modification is the carboxylic acid group. Standard organic chemistry procedures allow for its conversion into a variety of other functional groups. The most common of these are esters and amides.

Amide Formation: The carboxylic acid can be converted to an acyl chloride, typically using a reagent like thionyl chloride, which is then reacted with a primary or secondary amine to form the corresponding amide. This approach has been used in the synthesis of various amide derivatives of other complex carboxylic acids. nih.govajrconline.org

Esterification: Ester derivatives can be synthesized by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by reacting the corresponding acyl chloride with an alcohol. These reactions are fundamental in organic synthesis and are widely applied to molecules containing a carboxylic acid moiety.

The table below illustrates potential modifications based on established chemical reactions applied to the core structure of this compound.

| Starting Material |

Development of Prodrug Analogues

A prodrug is an inactive or less active derivative of a drug molecule that undergoes transformation in vivo to release the active parent drug. nih.gov This strategy is frequently employed for carboxylic acid-containing drugs, like many non-steroidal anti-inflammatory drugs (NSAIDs), to improve properties such as solubility or to reduce gastrointestinal irritation by temporarily masking the acidic carboxyl group. nih.govmdpi.com For this compound, the carboxylic acid group is the logical attachment point for a promoiety.

Chemical Structure and Mechanism of Release:

The most common prodrug approach for carboxylic acids involves the formation of a biolabile ester linkage. cbspd.comuobabylon.edu.iq These carrier-linked prodrugs connect the parent drug to a carrier molecule (promoietry).

Ester Prodrugs: Esterification of the carboxylic acid with various alcohols creates ester prodrugs. These esters are designed to be stable in the acidic environment of the stomach but are rapidly hydrolyzed by ubiquitous esterase enzymes (such as carboxylesterases) in the plasma, liver, and other tissues to regenerate the active carboxylic acid and an alcohol byproduct. nih.govresearchgate.net The choice of the alcohol promoiety can be used to fine-tune the physicochemical properties, such as lipophilicity, of the prodrug. nih.gov For example, simple alkyl esters (e.g., methyl, ethyl) or more complex structures like glycolamide esters can be synthesized. nih.gov

Amide Prodrugs: While less common due to the generally higher stability of the amide bond compared to the ester bond, amides can also function as prodrugs. The in vivo cleavage of amides is typically slower and less efficient than for esters, as fewer enzymes (amidases) are available to catalyze this hydrolysis. cbspd.com

The general mechanism for the release of the active drug from an ester prodrug is enzymatic hydrolysis, as depicted below:

Prodrug (Ester) + H₂O ---(Esterase Enzyme)--> Active Drug (Carboxylic Acid) + Alcohol

This bioconversion process ensures that the active form of the drug is released systemically after absorption. nih.gov The ideal prodrug is pharmacologically inert, and the released promoiety should be non-toxic. cbspd.com

The table below presents hypothetical prodrug analogues of this compound based on common prodrug strategies.

| Prodrug Type |

Molecular Mechanisms and Biological Interactions of 2 4 Chlorophenoxy 5 Chlorobenzoic Acid Preclinical and in Vitro Focus

Identification and Characterization of Molecular Targets for 2-(4-Chlorophenoxy)-5-chlorobenzoic acid

Detailed studies specifically identifying and characterizing the molecular targets of this compound are not extensively documented in publicly available literature. The potential for this compound to interact with biological molecules can be inferred from its structural features, which include a diaryl ether linkage, two chlorine substituents, and a carboxylic acid group. These functional groups suggest potential interactions with various biological macromolecules.

Enzyme Inhibition/Activation Studies of this compound

Specific data from enzyme inhibition or activation assays for this compound are not available. Generally, compounds with similar structural motifs, such as chlorophenoxy acids, have been investigated for their effects on various enzymes. For instance, some related compounds have been studied for their potential to inhibit enzymes like tyrosinase. However, without direct experimental evidence, it is not possible to state whether this compound acts as an inhibitor or activator of any specific enzyme.

Receptor Binding Profiling of this compound

Comprehensive receptor binding profiling data for this compound is not present in the available scientific literature. Such studies would involve screening the compound against a panel of known receptors to determine its binding affinity and selectivity. The aromatic rings and chloro-substituents could potentially facilitate binding to hydrophobic pockets within receptor structures, while the carboxylic acid group could form hydrogen bonds or ionic interactions.

Protein-Ligand Interaction Analysis of this compound

There is a lack of specific protein-ligand interaction analyses, such as X-ray crystallography or computational docking studies, for this compound. Such analyses would provide insights into the specific amino acid residues involved in binding and the nature of the intermolecular forces. In silico modeling could potentially predict interactions based on the compound's structure, suggesting that the chlorophenoxy group might engage in hydrophobic interactions, while the carboxylate could interact with positively charged residues like arginine or lysine.

Cellular Pharmacodynamics and Pharmacokinetics of this compound (In Vitro and Preclinical Models)

Experimental data on the cellular uptake, efflux, and intracellular distribution of this compound are not available. The physicochemical properties of the molecule, such as its lipophilicity and pKa, would be expected to play a significant role in these processes.

Cellular Uptake and Efflux Mechanisms of this compound

The mechanisms by which this compound enters and exits cells have not been specifically studied. As a carboxylic acid, its uptake could be influenced by the pH gradient across the cell membrane, potentially involving passive diffusion of the protonated form. It is also possible that it could be a substrate for various uptake and efflux transporters, such as organic anion transporters (OATs) or multidrug resistance-associated proteins (MRPs), but this has not been experimentally verified.

Intracellular Distribution and Localization of this compound

There is no specific information regarding the intracellular distribution and localization of this compound. The localization would depend on its ability to cross organellar membranes and its affinity for intracellular components. The acidic nature of the compound might lead to its accumulation in compartments with a higher pH, such as the mitochondrial matrix, but this remains speculative without direct experimental evidence.

Metabolic Pathways and Metabolite Identification of this compound in Biological Systems (Excluding human clinical metabolism)

The metabolic fate of this compound in non-human biological systems has not been extensively documented in publicly available research. However, insights into its likely metabolic pathways can be extrapolated from studies on structurally similar chlorophenoxy herbicides. In general, chlorophenoxy herbicides are rapidly absorbed and eliminated, primarily in the urine, often as the unchanged parent compound. who.int The extent of metabolism can vary significantly between species.

In mammalian systems such as rats, chlorophenoxy herbicides like MCPA and 2,4-D are largely excreted unmetabolized. tandfonline.comnih.gov Any biotransformation that does occur is generally limited. For instance, studies with 2- and 4-chlorobenzoic acids in rats have shown that glycine (B1666218) conjugation is a primary metabolic route, although the position of the chlorine atom can influence the extent of this conjugation. nih.gov It is plausible that this compound could undergo similar conjugation reactions.

In dogs, the metabolism of some chlorophenoxy herbicides is more extensive compared to rats. tandfonline.comnih.gov While specific metabolites for this compound are not identified, potential metabolic transformations could include hydroxylation of the aromatic rings, cleavage of the ether linkage to form the corresponding chlorophenols, and conjugation with glycine or other endogenous molecules. The degradation of other chlorophenoxy herbicides in the environment often involves the formation of corresponding chlorophenols. nih.gov

In vitro studies using rat hepatocytes or liver microsomes could further elucidate the specific metabolic pathways. For example, in vitro investigations of 2,4-D have shown the formation of reactive acyl-CoA thioesters, which may be involved in protein adduct formation. mdpi.com Similar reactive intermediates could potentially be formed from this compound.

Interactive Data Table: Plausible Metabolic Pathways of this compound based on Related Compounds

| Metabolic Process | Potential Metabolite | Evidence from Related Compounds | Species |

| Phase I: Oxidation | Hydroxylated derivatives | Formation of chlorophenols from other chlorophenoxy herbicides. nih.gov | General |

| Phase I: Ether Bond Cleavage | 4-chlorophenol (B41353) and 5-chlorosalicylic acid | A common degradation pathway for phenoxy herbicides. nih.gov | General |

| Phase II: Conjugation | Glycine conjugate | Primary metabolic route for chlorobenzoic acids in rats. nih.gov | Rat |

| Phase II: Glucuronidation | Glucuronide conjugate | A common conjugation pathway for carboxylic acids. | Mammals |

| Excretion | Unchanged parent compound | Major route of elimination for many chlorophenoxy herbicides. who.inttandfonline.comnih.gov | Rat, Human |

Modulation of Signal Transduction Pathways by this compound

Direct research on the modulation of signal transduction pathways by this compound in preclinical or in vitro models is limited. However, the broader class of phenoxyacetic acid herbicides, to which this compound belongs, is known to exert biological effects by mimicking the plant growth hormone auxin in plants. wikipedia.orgencyclopedia.pub The mechanisms in animal cells are less understood but are an area of active investigation for various environmental contaminants.

Compounds with similar structural features, such as other chlorinated aromatic compounds, have been shown to interact with various signaling pathways. For instance, some natural compounds can induce cell cycle arrest, apoptosis, and down-regulate key signaling pathways like the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival. nih.gov While not directly demonstrated for this compound, these are potential areas of investigation.

The presence of a carboxylic acid group and chlorinated phenyl rings suggests that the compound could potentially interact with nuclear receptors or other cellular proteins, thereby influencing gene expression and signaling cascades. The process of pain transduction, for example, involves various ion channels that can be modulated by chemical stimuli. nih.gov

Furthermore, some herbicides, like chloroacetanilides, which also contain reactive chloro- moieties, have been found to induce protein destabilization and aggregation, affecting cellular processes. nih.gov It is conceivable that this compound could have similar off-target effects on cellular proteostasis, which would, in turn, impact a multitude of signaling pathways.

Structure-Activity Relationship (SAR) Investigations of this compound Analogs

Specific structure-activity relationship (SAR) studies for analogs of this compound are not well-documented. However, general SAR principles can be derived from research on other benzoic acid and phenoxyacetic acid derivatives. jetir.orgnih.govnih.gov

The biological activity of this class of compounds is highly dependent on the nature and position of substituents on the aromatic rings.

Halogen Substitution: The presence, number, and position of chlorine atoms on the phenyl rings are critical for activity. In many classes of bioactive molecules, halogenation can enhance lipophilicity, influencing membrane permeability and interaction with target proteins. researchgate.net SAR studies on other benzoic acid derivatives have shown that chloro-substitutions can significantly impact biological effects. amanote.com

Ether Linkage: The phenoxy ether linkage is a key structural feature. Modifications to this linkage, such as replacing the oxygen with sulfur or a methylene (B1212753) group, would be expected to significantly change the molecule's conformation and biological activity.

Substitution Pattern: The relative positions of the substituents on the benzoic acid ring (the 2-phenoxy and 5-chloro groups) are important. Altering this substitution pattern could lead to changes in receptor binding affinity and efficacy, as seen in studies of other substituted benzoic acids. nih.gov

Interactive Data Table: Hypothetical SAR of this compound Analogs

| Analog Modification | Predicted Impact on Activity | Rationale based on General SAR Principles |

| Removal of 4'-chloro group | Likely decrease in activity | Halogenation often enhances biological activity and target interaction. |

| Removal of 5-chloro group | Likely decrease in activity | The specific chlorination pattern is often key to the activity of phenoxy herbicides. |

| Esterification of carboxylic acid | Altered activity and pharmacokinetics | The acidic group is often essential for target binding; esterification would create a prodrug. |

| Modification of ether linkage | Significant change in activity | The ether bond dictates the three-dimensional structure and flexibility of the molecule. |

| Introduction of other substituents | Variable effects | The introduction of electron-donating or withdrawing groups would alter electronic properties and potential interactions. |

Analytical Methodologies for the Detection and Quantification of 2 4 Chlorophenoxy 5 Chlorobenzoic Acid

Chromatographic Techniques for 2-(4-Chlorophenoxy)-5-chlorobenzoic acid Analysis

Chromatographic methods are fundamental for the separation and quantification of this compound from various matrices. These techniques leverage the differential partitioning of the analyte between a mobile phase and a stationary phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) Methods for this compound

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. researchgate.net The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, such as a phosphate (B84403) buffer, with the pH adjusted to ensure the analyte is in a suitable ionic state. researchgate.net Isocratic elution, where the mobile phase composition remains constant, or gradient elution, where the composition is varied over time, can be utilized to achieve optimal separation. ekb.eg Detection is commonly performed using a UV/VIS detector at a wavelength where the analyte exhibits maximum absorbance. researchgate.net The selection of a C18 column (150x4.6 mm i.d., 5 µm) with a mobile phase of Acetonitrile:Phosphate buffer (pH=3) in a 50:50 v/v ratio at a flow rate of 1.0 mL/min has been reported for structurally similar compounds. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Related Chlorinated Benzoic Acids

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (150x4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3) (50:50 v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV/VIS at 225 nm | researchgate.net |

| Column Temperature | 30 °C | researchgate.net |

Gas Chromatography (GC) Approaches for Volatile Derivatives of this compound

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. gcms.cz Due to the low volatility of this compound, a derivatization step is necessary to convert the carboxylic acid group into a more volatile functional group, typically an ester. colostate.edunih.gov

Common derivatization reagents include diazomethane (B1218177) for methylation or silylating agents like trimethylsilyl (B98337) N,N-dimethyl carbamate (B1207046) (TMS) and t-butyldimethylsilyl N,N-dimethyl carbamate (TBDMS) to form their respective esters. colostate.edunih.gov Following derivatization, the resulting volatile analyte is introduced into the GC system, where it is separated on a capillary column, often with a non-polar stationary phase like a 5% phenyl-methylpolysiloxane. nih.gov Detection is frequently carried out using a mass spectrometer (GC-MS), which provides both quantitative data and structural information based on the mass spectrum. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation of this compound

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm) and higher operating pressures. This results in significantly improved resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.

For the analysis of acidic herbicides, including compounds structurally related to this compound, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) offers a highly sensitive and selective method. lcms.cz A typical UPLC method would employ a C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape and ionization efficiency. lcms.cz The short analysis times, often under 10 minutes, make UPLC an attractive option for high-throughput analysis.

Spectroscopic Characterization Techniques for this compound Detection

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

Mass Spectrometry (MS) Applications in this compound Research

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like GC or LC, it provides highly specific detection and structural information.

In the analysis of this compound, electron ionization (EI) is a common ionization technique used in GC-MS. The resulting mass spectrum will show a molecular ion peak corresponding to the mass of the derivatized analyte, as well as a series of fragment ions. chemguide.co.uk The fragmentation pattern is characteristic of the molecule's structure. For carboxylic acids, common fragmentations include the loss of a hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org The presence of chlorine atoms will result in characteristic isotopic patterns for the molecular ion and chlorine-containing fragments.

In LC-MS, electrospray ionization (ESI) is often used, which is a softer ionization technique that typically results in a prominent protonated molecule [M+H]+ in positive ion mode or a deprotonated molecule [M-H]- in negative ion mode. massbank.eu Tandem mass spectrometry (MS/MS) can be used to further fragment these precursor ions to obtain more structural information and enhance selectivity. nih.gov

Table 2: Expected Mass Spectrometric Fragments for this compound

| Fragment | Description | Reference |

|---|---|---|

| [M-OH]+ | Loss of a hydroxyl radical | libretexts.org |

| [M-COOH]+ | Loss of the carboxylic acid group | libretexts.org |

| [M-Cl]+ | Loss of a chlorine atom | nih.gov |

| [M-H]- | Deprotonated molecule (in negative ion mode) | massbank.eu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the chlorobenzoic acid and chlorophenoxy rings. The chemical shifts and coupling patterns of these protons would provide information about their relative positions. The carboxylic acid proton would typically appear as a broad singlet at a downfield chemical shift. chemicalbook.com

The ¹³C NMR spectrum would show separate signals for each unique carbon atom in the molecule. rsc.org The chemical shifts of the carbonyl carbon of the carboxylic acid and the carbons attached to the chlorine atoms and the ether linkage would be particularly informative for confirming the structure. chemicalbook.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | > 10 | chemicalbook.com |

| ¹H | Aromatic Protons (Ar-H) | 6.8 - 8.2 | chemicalbook.comrsc.org |

| ¹³C | Carbonyl Carbon (-C=O) | 165 - 185 | chemicalbook.comrsc.org |

| ¹³C | Aromatic Carbons (Ar-C) | 110 - 160 | chemicalbook.comrsc.org |

UV-Vis Spectroscopy for Quantitative Analysis of this compound

UV-Vis spectroscopy is a widely utilized analytical technique for the quantitative determination of compounds that absorb ultraviolet or visible light. For a molecule such as this compound, which contains chromophores—parts of the molecule responsible for imparting color and absorbing light—this method can offer a simple, cost-effective, and rapid means of quantification. iajps.com The underlying principle for quantitative analysis is the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light and the concentration of the absorbing species.

The quantitative analysis of this compound would first involve identifying its wavelength of maximum absorbance (λmax). For benzoic acid and its derivatives, this typically occurs in the UV range, often around 230 nm. researchgate.net The exact λmax for 2-(4--Chlorophenoxy)-5-chlorobenzoic acid would be determined by scanning a solution of the pure compound across a range of UV wavelengths to find the peak absorbance. This λmax is crucial as it provides the greatest sensitivity and minimizes deviations from the Beer-Lambert law.

Several factors can influence the UV-Vis spectrum of an analyte, including the solvent used and the pH of the solution. For acidic compounds like this compound, pH can alter the electronic structure by causing protonation or deprotonation, which in turn shifts the absorption spectrum. rsc.org Therefore, buffering the solution to a constant pH is essential for reproducible and accurate measurements.

A standard calibration curve is typically generated by preparing a series of solutions with known concentrations of the compound and measuring their respective absorbances at the predetermined λmax. The absorbance of an unknown sample can then be measured under the same conditions, and its concentration can be determined by interpolation from the calibration curve.

However, a significant challenge in using UV-Vis spectroscopy for complex samples is the potential for spectral overlap from other components in the matrix that also absorb light at or near the analyte's λmax. youtube.com This interference can lead to inaccurate quantification. When interfering substances are present, derivative spectroscopy can sometimes be employed to resolve overlapping spectral bands and improve selectivity. youtube.com

Table 1: Illustrative UV-Vis Spectrophotometric Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Value/Range | Description |

| Typical λmax | 225 - 280 nm | The wavelength of maximum absorbance is dependent on the specific derivative and solvent conditions. For benzoic acid, a λmax of 230 nm is common. researchgate.netrsc.org |

| Linear Range | 1 - 10 µg/mL | Represents a typical concentration range over which the Beer-Lambert law holds true for benzoic acid. researchgate.net |

| Limit of Detection (LOD) | 0.16 µg/mL | The lowest concentration of benzoic acid that can be reliably detected by the UV-Vis method. ju.edu.et |

| Limit of Quantification (LOQ) | 0.47 µg/mL | The lowest concentration of benzoic acid that can be quantitatively measured with acceptable precision and accuracy. ju.edu.et |

| Correlation Coefficient (r²) | > 0.995 | Indicates the linearity of the calibration curve for quantitative analysis of benzoic acid. ju.edu.et |

Note: This table provides typical values for benzoic acid and its derivatives to illustrate the performance of the UV-Vis spectrophotometric method. Specific values for this compound would require experimental determination.

Electrochemical and Biosensor Development for this compound Monitoring

Electrochemical sensors and biosensors represent a rapidly advancing field for the detection of environmental pollutants, including herbicides and related compounds. These devices offer advantages such as high sensitivity, selectivity, portability for on-site analysis, and rapid response times. mdpi.com

Electrochemical Sensors Electrochemical sensors for a compound like this compound would operate based on its electrochemical activity, meaning its ability to be oxidized or reduced at an electrode surface. The sensor measures the change in electrical current or potential that occurs during this reaction, which is proportional to the concentration of the analyte. For related chlorophenoxy herbicides, methods involving direct electrochemical oxidation have been developed. nih.gov

The performance of these sensors is highly dependent on the electrode material. To enhance sensitivity and selectivity, electrodes are often modified with nanomaterials such as carbon nanotubes or metal nanoparticles. nih.gov These modifications increase the electrode's surface area and catalytic activity, facilitating the electron transfer process. For instance, a polyaniline/carbon nanotube composite has been used to create a sensor for the herbicide MCPA (4-chloro-2-methylphenoxyacetic acid), a structurally related compound. nih.gov

Biosensors Biosensors incorporate a biological recognition element, such as an enzyme or antibody, coupled with a transducer. nih.gov For pesticides and herbicides, enzyme-inhibition-based biosensors are common. These biosensors utilize an enzyme whose activity is inhibited by the target analyte. nih.gov The presence of the analyte reduces the enzymatic reaction rate, and this change is converted into a measurable signal by the transducer.

For chlorophenoxyacetic acid herbicides, biosensors based on the inhibition of enzymes like alkaline phosphatase (ALP) or peroxidase have been developed. scirp.orgscirp.org A potential biosensor for this compound could be designed using an enzyme that is specifically inhibited by its structure. The sensor would measure the activity of the immobilized enzyme before and after exposure to the sample. A decrease in activity would indicate the presence and concentration of the target compound.

Another approach is the development of immunosensors, which use the highly specific binding between an antibody and its target antigen (in this case, this compound). mdpi.com This specific interaction can provide excellent selectivity, reducing interference from other compounds in the sample matrix. mdpi.com

Table 2: Performance Characteristics of (Bio)sensors for Related Chlorophenoxy Herbicides

| Sensor Type | Target Analyte | Detection Principle | Linear Range (µmol/L) | Limit of Detection (µmol/L) | Reference |

| Electrochemical Sensor | MCPA | Direct Oxidation | 10 - 50 | 1.1 | nih.gov |

| DNA Biosensor | 2,4-D | DNA Interaction | 10 - 30 µg/mL | 2.85 µg/mL | nih.gov |

| Enzyme Biosensor (ALP) | 2,4-D | Enzyme Inhibition | Not Specified | Not Specified | scirp.orgscirp.org |

Note: This table presents examples of sensor performance for herbicides structurally similar to this compound to illustrate the potential capabilities of these technologies.

Sample Preparation and Matrix Effects in this compound Analysis

Effective sample preparation is a critical step in the analytical workflow, particularly for trace-level analysis in complex environmental or biological matrices. The primary goals of sample preparation are to isolate the analyte of interest from interfering matrix components, concentrate it to a level suitable for detection, and present it in a solvent compatible with the analytical instrument. uni.opole.pl

For acidic herbicides like this compound in matrices such as soil, water, or plant tissues, a common extraction technique is liquid-solid extraction or liquid-liquid extraction using an acidified organic solvent. mdpi.com The acidification (e.g., with formic acid) ensures that the acidic analyte is in its protonated, less polar form, which improves its extraction efficiency into the organic solvent. mdpi.com

Following extraction, a clean-up step is often necessary to remove co-extracted matrix components that can interfere with the analysis. Solid-Phase Extraction (SPE) is a widely used clean-up technique. For acidic compounds, an anion-exchange SPE cartridge can be employed to retain the analyte while allowing neutral and basic interferences to be washed away.

A popular and streamlined sample preparation approach for pesticide residue analysis in food and agricultural samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. mdpi.com A modified QuEChERS procedure, typically involving an acidified acetonitrile extraction followed by a dispersive solid-phase extraction (dSPE) clean-up step with specific sorbents, could be adapted for this compound. mdpi.com

Matrix Effects Matrix effects are a significant challenge, especially in highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov These effects occur when co-eluting components from the sample matrix alter the ionization efficiency of the target analyte in the mass spectrometer's ion source, leading to either signal suppression or enhancement. nih.gov This can result in inaccurate quantification if not properly addressed.

The extent of the matrix effect depends on the complexity of the sample matrix and the specific analyte. researchgate.net For example, matrices with high dissolved organic carbon content can significantly impact the analysis of acidic pesticides. nih.gov

Several strategies can be employed to mitigate or compensate for matrix effects:

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is free of the analyte. This ensures that the standards and the samples experience similar matrix effects.

Use of Internal Standards: An isotopically labeled version of the analyte is an ideal internal standard, as it co-elutes and experiences nearly identical matrix effects as the target analyte.

Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their effect.

Efficient Sample Clean-up: Improving the clean-up step to remove more matrix components is a direct way to reduce interferences. mdpi.com

Table 3: Common Sample Preparation Techniques and Matrix Effect Management

| Step | Technique | Description | Purpose |

| Extraction | Acidified Solvent Extraction | Extraction with a solvent like acetonitrile containing a small percentage of acid (e.g., formic acid). mdpi.com | To efficiently extract the acidic analyte from the sample matrix. |

| Clean-up | Dispersive Solid-Phase Extraction (dSPE) / Solid-Phase Extraction (SPE) | Using sorbents like Florisil, GCB (Graphitized Carbon Black), or C18 to remove interfering compounds like pigments and lipids. mdpi.com | To purify the extract and remove matrix components that could interfere with analysis. |

| Quantification | LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry offers high selectivity and sensitivity. | To accurately detect and quantify the analyte at low concentrations. |

| Matrix Effect Mitigation | Matrix-Matched Standards | Preparing calibration standards in a blank sample extract. | To compensate for signal suppression or enhancement caused by the sample matrix. nih.gov |

Preclinical Efficacy and Potential Biological Applications of 2 4 Chlorophenoxy 5 Chlorobenzoic Acid Non Human Models

In Vitro Biological Activity of 2-(4-Chlorophenoxy)-5-chlorobenzoic acid in Cell-Based Assays

No published studies were identified that describe the in vitro biological activity of this compound in cell-based assays.

There is no available data detailing the specific responses of any cell lines to treatment with this compound. Information on whether the compound induces cytotoxic, cytostatic, or other phenotypic effects in cancer cell lines or other cell types is not documented in the accessible scientific literature.

Without primary in vitro data, a dose-response characterization for this compound cannot be provided. Such a characterization would typically involve determining metrics like the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) across a range of concentrations in various cell lines, and this information is not available.

In Vivo Studies of this compound in Animal Models (Focus on mechanism and target engagement)

No in vivo studies in animal models for this compound have been published.

There are no documented proof-of-concept studies for this compound in any preclinical disease models. Research in this area would be required to demonstrate the compound's potential to modulate a disease process in a living organism.

As no animal studies have been reported, there has been no identification or validation of biomarkers associated with the biological activity of this compound.

Theoretical Exploration of Therapeutic Areas Modulated by this compound

Due to the absence of any data on the biological targets or pathways affected by this compound, a theoretical exploration of potential therapeutic areas is not feasible. Such an analysis would require at least some preliminary data on its mechanism of action or biological effects.

Computational Chemistry and Theoretical Investigations of 2 4 Chlorophenoxy 5 Chlorobenzoic Acid

Molecular Docking and Ligand-Protein Interaction Simulations for 2-(4-Chlorophenoxy)-5-chlorobenzoic acid

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. For this compound, molecular docking simulations can identify potential protein binding partners and elucidate the key intermolecular interactions driving this recognition.

Detailed research findings from docking studies on analogous compounds suggest that the structural motifs within this compound are capable of various types of interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely to interact with polar amino acid residues such as arginine, lysine, or histidine in a protein's active site. The two chlorine atoms can participate in halogen bonding and hydrophobic interactions, while the aromatic rings can engage in π-π stacking and hydrophobic interactions with residues like phenylalanine, tyrosine, and tryptophan. The ether linkage provides conformational flexibility, allowing the molecule to adopt a suitable conformation to fit within a binding pocket.

In studies on similar chlorinated compounds, interactions with enzymes such as α-glucosidase and α-amylase have been observed, suggesting potential antidiabetic applications. researchgate.netnih.gov For instance, docking simulations of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives revealed hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues of these enzymes. researchgate.net Similarly, docking studies on other structurally related molecules have identified potential interactions with receptors like the matrix metalloproteinase-2 (MMP-2) receptor. nih.govmdpi.com

Table 1: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Molecular Feature | Interaction Type | Potential Interacting Amino Acid Residues |

| Carboxylic Acid | Hydrogen Bonding, Ionic Interactions | Arg, Lys, His, Ser, Thr |

| Chlorophenyl Group | Halogen Bonding, Hydrophobic Interactions, π-π Stacking | Leu, Val, Ile, Phe, Tyr, Trp |

| Chlorinated Benzene (B151609) Ring | Halogen Bonding, Hydrophobic Interactions | Leu, Val, Ile, Phe, Tyr, Trp |

| Ether Linkage | Hydrogen Bond Acceptor | Polar amino acids |

Quantum Chemical Calculations on the Electronic Structure and Reactivity of this compound

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These calculations can provide a deep understanding of the structure, stability, and reactivity of this compound.

DFT studies on analogous molecules, such as those with chlorophenyl and carboxylic acid groups, have been performed using basis sets like 6-311G(d,p). nih.gov Such calculations for this compound would reveal the distribution of electron density, with the electronegative oxygen and chlorine atoms leading to regions of negative electrostatic potential. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability; a smaller gap suggests higher reactivity.

The molecular electrostatic potential (MEP) map would visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The carboxylic acid proton would be the most acidic site, while the oxygen atoms of the carboxyl and ether groups would be electron-rich. Natural Bond Orbital (NBO) analysis can further quantify the charge distribution and intramolecular interactions. nih.gov

Table 2: Predicted Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Predicted Characteristic | Implication |

| HOMO-LUMO Gap | Moderate | Indicates reasonable chemical stability |

| Molecular Electrostatic Potential (MEP) | Negative potential around oxygen and chlorine atoms; Positive potential around carboxylic proton | Predicts sites for intermolecular interactions and reactivity |

| Mulliken Charges | Negative charges on oxygen and chlorine atoms; Positive charges on the carboxylic hydrogen and adjacent carbon | Quantifies the polarity of different parts of the molecule |

| Dipole Moment | Non-zero | Indicates the molecule is polar |

Molecular Dynamics Simulations to Investigate Conformational Behavior of this compound

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations can reveal its conformational flexibility, which is crucial for its interaction with biological targets.

MD simulations can track the movement of each atom in the molecule, providing insights into the rotational freedom around key single bonds. The most significant conformational flexibility in this compound would be the torsion angles around the ether linkage and the bond connecting the carboxylic acid group to the benzene ring. These simulations can identify the most stable, low-energy conformations of the molecule in different environments, such as in a vacuum, in water, or when bound to a protein. nih.gov

By analyzing the trajectories from an MD simulation, one can calculate properties like the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation. researchgate.net This information is vital for understanding how the molecule might adapt its shape to fit into a binding site, a key aspect of its potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogs

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR models can be developed to predict their activity and guide the design of new, more potent compounds.

A QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., van der Waals surface area). nih.govnih.gov For a series of analogs of this compound, descriptors related to hydrophobicity (e.g., logP), electronic properties (e.g., Hammett constants of substituents), and steric properties (e.g., molar refractivity) would be relevant.

Multiple linear regression (MLR) is a common statistical method used to build the QSAR model. nih.gov The resulting equation would quantify the contribution of each descriptor to the biological activity. For example, a positive coefficient for logP would suggest that increasing hydrophobicity enhances activity. Such models can be used to predict the activity of new, unsynthesized analogs of this compound.

Table 3: Examples of Molecular Descriptors for QSAR Modeling of this compound Analogs

| Descriptor Type | Example Descriptor | Property Measured |

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing nature of substituents |

| Hydrophobic | LogP | Lipophilicity/hydrophobicity |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |

| Topological | Wiener Index | Molecular branching |

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion (ADME) Characteristics (Computational prediction only, no in vivo data)

In silico ADME prediction is a crucial part of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. For this compound, computational models can predict its likely ADME profile.

Various online tools and software packages are available for ADME prediction. nih.govmdpi.comrsc.orgfrontiersin.org These tools use large datasets of known drugs to build predictive models. For this compound, key predicted properties would include its solubility, permeability (e.g., Caco-2 permeability), plasma protein binding, and potential for metabolism by cytochrome P450 (CYP) enzymes. frontiersin.org

Lipinski's Rule of Five is a commonly used filter to assess drug-likeness. Based on its structure, this compound is likely to comply with these rules. Predictions would also be made about its potential to be a substrate or inhibitor of important drug transporters like P-glycoprotein. frontiersin.org Toxicity predictions, such as potential for hERG inhibition or mutagenicity, can also be part of an in silico ADME assessment.

Table 4: Predicted ADME Properties of this compound

| ADME Property | Predicted Outcome | Rationale/Implication |

| Absorption | ||

| Lipinski's Rule of Five | Compliant | Good potential for oral bioavailability |

| Water Solubility | Low to moderate | The carboxylic acid improves solubility, but the chlorinated rings decrease it |

| Caco-2 Permeability | Moderate | Suggests reasonable intestinal absorption |

| Distribution | ||

| Plasma Protein Binding | High | Common for lipophilic acidic compounds |

| Blood-Brain Barrier (BBB) Penetration | Low | The carboxylic acid group generally limits BBB penetration |

| Metabolism | ||

| CYP450 Substrate/Inhibitor | Potential for inhibition of certain CYP isoforms (e.g., CYP2C9) | The chlorinated aromatic rings are common features in CYP inhibitors |

| Excretion | ||

| Primary Route | Likely renal | After potential glucuronidation of the carboxylic acid |

Environmental Fate and Ecotoxicological Considerations of 2 4 Chlorophenoxy 5 Chlorobenzoic Acid

Environmental Persistence and Degradation Pathways of 2-(4-Chlorophenoxy)-5-chlorobenzoic acid

The persistence of a chemical in the environment is a critical factor in determining its potential for long-term impact. The degradation of compounds like this compound can occur through various physical, chemical, and biological processes.

Photodegradation Mechanisms of this compound

Photodegradation, the breakdown of molecules by light, is a primary mechanism for the removal of many organic pollutants from the environment. For aromatic compounds containing chlorine atoms, this process can involve the cleavage of carbon-chlorine bonds or the oxidation of the aromatic ring. However, no specific studies detailing the photodegradation mechanisms or rates for this compound were identified. Research on analogous compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), indicates that photodecomposition can occur, but the specific pathways and products are highly dependent on the molecular structure and environmental conditions. juniperpublishers.comnih.govrsc.orgmdpi.com

Biodegradation Processes of this compound in Various Media

Biodegradation, the breakdown of organic substances by microorganisms, is a crucial process for the natural attenuation of contaminants in soil and water. The susceptibility of a compound to microbial degradation is influenced by its chemical structure and the presence of suitable microbial populations. For many chlorinated aromatic compounds, biodegradation can be a slow process. juniperpublishers.comnih.gov

Extensive research has been conducted on the biodegradation of related herbicides like 2,4-D and various chlorobenzoic acids. nih.govnih.govresearchgate.net These studies have identified specific microbial strains and enzymatic pathways capable of degrading these compounds. However, a review of the scientific literature did not yield any studies that specifically investigated the biodegradation of this compound in any environmental medium.

Identification of Environmental Metabolites of this compound

When a compound degrades in the environment, it is transformed into various metabolites, which may themselves have biological activity and environmental consequences. The identification of these metabolites is essential for a complete understanding of a compound's environmental impact.

Given the lack of research on the degradation of this compound, its environmental metabolites have not been identified. Studies on similar compounds suggest that potential degradation pathways could involve the cleavage of the ether linkage, resulting in the formation of a chlorophenol and a chlorobenzoic acid, or hydroxylation of the aromatic rings. For instance, a major metabolite of 2,4-D is 2,4-dichlorophenol (B122985) (2,4-DCP). nih.gov However, without specific experimental data, the metabolic fate of this compound remains speculative.

Ecotoxicological Impact Assessment of this compound on Non-Target Organisms (Excluding human safety)

Ecotoxicology studies are vital for assessing the potential harm of chemical substances to wildlife and ecosystems. These studies typically examine the effects on a range of organisms representing different trophic levels.

Aquatic Organism Ecotoxicity Studies (e.g., algae, daphnia, fish)

A thorough search of ecotoxicological databases and scientific literature found no studies that have evaluated the toxicity of this compound to aquatic organisms. Therefore, no data is available on its potential effects on algae, invertebrates such as daphnia, or fish. For related compounds, toxicity can vary widely depending on the specific chemical and the organism being tested. ccme.caherts.ac.uknih.gov

Terrestrial Organism Ecotoxicity Studies (e.g., soil organisms, plants)

Similarly, there is no available information on the ecotoxicological effects of this compound on terrestrial organisms. The impact on soil microbial communities, invertebrates such as earthworms, and non-target plants has not been investigated.

Future Directions and Unaddressed Research Gaps in 2 4 Chlorophenoxy 5 Chlorobenzoic Acid Research

Elucidation of Novel Molecular Mechanisms of Action for 2-(4-Chlorophenoxy)-5-chlorobenzoic acid

Currently, there is a significant void in the understanding of the molecular mechanisms of action for this compound. Future research should prioritize the identification of its cellular targets and the signaling pathways it may modulate. Given that the diaryl ether scaffold is prevalent in molecules with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and herbicidal properties, a broad screening approach would be a logical starting point. researchgate.netacs.org

Initial studies could involve high-throughput screening against panels of kinases, receptors, and enzymes to identify potential interactions. Subsequent research should focus on validating these initial findings and delineating the precise molecular interactions. For instance, if preliminary screens suggest an anticancer potential, further investigation into its effects on cell cycle regulation, apoptosis, and angiogenesis would be warranted. The structural similarity to other bioactive diaryl ethers suggests that it could function as an inhibitor of enzymes such as protein kinases or as a modulator of nuclear receptors. researchgate.net

Development of Advanced Synthetic Methodologies for this compound

The synthesis of diaryl ethers can be challenging, often requiring harsh reaction conditions. researchgate.net While classical methods like the Ullmann condensation exist, modern organic synthesis has seen the development of more efficient and milder protocols. Future research should focus on optimizing the synthesis of this compound using these advanced methodologies.

Palladium-catalyzed Buchwald-Hartwig and Chan-Lam coupling reactions, for example, have become powerful tools for the formation of the C-O bond in diaryl ethers under milder conditions and with greater functional group tolerance. nih.govorganic-chemistry.org The development of a robust and scalable synthetic route is a prerequisite for any further investigation into the compound's biological properties and potential applications. A comparative analysis of different synthetic strategies would be invaluable for identifying the most efficient and cost-effective method for its production.

| Method | General Conditions | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Ullmann Condensation | High temperatures, copper catalyst, polar solvent | Cost-effective catalyst | Harsh conditions, low yields, substrate limitations |

| Buchwald-Hartwig Coupling | Palladium catalyst, phosphine (B1218219) ligand, base | Mild conditions, high yields, broad substrate scope | Cost of catalyst and ligand, sensitivity to air and moisture |

| Chan-Lam Coupling | Copper catalyst, boronic acid, mild conditions | Room temperature reactions, tolerance of various functional groups | Substrate-dependent reactivity, potential for side reactions |

Integration of Multi-Omics Approaches in this compound Research

To gain a comprehensive understanding of the biological effects of this compound, the integration of multi-omics approaches will be essential. Technologies such as genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the cellular response to this compound. acs.org These approaches are crucial for identifying biomarkers of activity and for elucidating its mechanism of action in an unbiased manner. researchgate.net

For example, treating a relevant cell line with the compound and subsequently performing transcriptomic analysis (e.g., RNA-seq) could reveal changes in gene expression that point towards the affected biological pathways. Proteomic analysis could then identify changes in protein levels, and metabolomic studies could uncover alterations in cellular metabolism. The integration of these datasets would provide a multi-layered understanding of the compound's biological impact. researchgate.net

Exploration of Emerging Biological Applications for this compound

The diaryl ether motif is a "privileged scaffold" in medicinal chemistry and agrochemical discovery, found in numerous compounds with diverse biological activities. researchgate.netacs.org This suggests that this compound could have a range of yet-to-be-discovered applications. Future research should explore its potential in various therapeutic areas and other biological applications.

Given the prevalence of anticancer activity among diaryl ether derivatives, this is a logical area for initial investigation. researchgate.netrsc.orgrsc.org Other potential applications to explore, based on the known activities of related compounds, include anti-inflammatory, antibacterial, and antiviral activities. researchgate.net The presence of the chlorobenzoic acid moiety also suggests that its biological activity could be influenced by this part of the molecule, as various substituted benzoic acids are known to possess a range of biological effects. globalresearchonline.net

| Potential Application | Rationale Based on Structural Features | Initial Screening Assays |

|---|---|---|

| Anticancer | Diaryl ether scaffold is common in anticancer agents. researchgate.netrsc.org | Cytotoxicity assays against a panel of cancer cell lines. |

| Anti-inflammatory | Some diaryl ethers exhibit anti-inflammatory properties. researchgate.net | Assays for inhibition of inflammatory mediators (e.g., COX, LOX). |

| Antibacterial | Diaryl ethers have shown antibacterial activity. researchgate.net | Minimum Inhibitory Concentration (MIC) assays against various bacterial strains. |

| Antiviral | Antiviral activity has been reported for some diaryl ether compounds. researchgate.net | Viral replication assays for a range of viruses. |

| Herbicidal | The diaryl ether structure is a well-known herbicidal pharmacophore. researchgate.net | Germination and growth inhibition assays on various plant species. |

Challenges and Opportunities in this compound Development and Translation (Theoretical perspective)

The development of this compound from a largely unstudied molecule to a potentially useful agent presents both challenges and opportunities. A significant challenge is the current lack of foundational biological data. Overcoming this will require a systematic and resource-intensive research program.

Opportunities lie in the potential for discovering novel biological activities and mechanisms of action. The unique substitution pattern of this diaryl ether may confer novel properties not seen in other, more studied, analogues. The translation of any promising in vitro findings into in vivo models and eventually to practical applications will require a multidisciplinary approach, involving medicinal chemists, biologists, and pharmacologists. The journey from a chemical entity to a functional product is long and fraught with challenges, but the potential for discovering a new therapeutic agent or a useful agrochemical makes the exploration of this compound a worthwhile scientific endeavor.

Q & A

What are the optimal synthetic routes and reaction conditions for preparing 2-(4-Chlorophenoxy)-5-chlorobenzoic acid?

Level: Basic

Answer:

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. Key steps include:

- Substitution Reactions : Reacting 5-chloro-2-hydroxybenzoic acid with 4-chlorophenol under alkaline conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C for 12–24 hours .

- Catalytic Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using boronic acid derivatives under inert atmospheres (N₂/Ar) .

- Workup : Acidification to precipitate the product, followed by filtration and drying.

Critical Parameters : Solvent choice, temperature control, and catalyst loading influence yield. Impurities often arise from incomplete substitution or side reactions (e.g., over-chlorination).

How can researchers distinguish between byproducts and the target compound during purification?

Level: Basic

Answer:

Effective separation methods include:

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- Column Chromatography : Silica gel with a gradient of ethyl acetate/hexane (10–50%) to resolve structurally similar byproducts (e.g., mono-chlorinated intermediates) .

- Analytical TLC : Monitor reaction progress using UV-active spots (Rf ~0.3–0.5 in 30% ethyl acetate/hexane).

What spectroscopic techniques are essential for characterizing this compound?

Level: Basic

Answer:

- NMR :

- FT-IR : Carboxylic O-H stretch (~2500–3000 cm⁻¹), C=O (~1680 cm⁻¹), and C-Cl stretches (~750 cm⁻¹) .

- Mass Spectrometry : ESI-MS (negative mode) shows [M-H]⁻ peak at m/z 299.1 (C₁₃H₇Cl₂O₃⁻) .

How can reaction yields be optimized in palladium-catalyzed syntheses of this compound?

Level: Advanced

Answer:

Key variables to optimize:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki couplings (0.5–2 mol% loading).

- Solvent Effects : Dioxane or THF improves ligand stability and substrate solubility.

- Base : Use Cs₂CO₃ for deprotonation without side reactions.

- Temperature : 80–90°C balances reaction rate and catalyst degradation .

Troubleshooting : Low yields may result from moisture-sensitive intermediates; rigorous drying of solvents/reagents is critical.

What strategies are used to study structure-activity relationships (SAR) for this compound’s bioactivity?

Level: Advanced

Answer:

- Analog Synthesis : Modify substituents (e.g., replace 4-Cl with -CF₃ or -OCH₃) to assess electronic effects .

- Enzyme Assays : Test inhibition of cyclooxygenase (COX) or acetylcholinesterase using spectrophotometric methods (e.g., Ellman’s reagent for cholinesterase activity) .

- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2 PDB: 5KIR) .

How do environmental factors influence the degradation of this compound in aqueous systems?

Level: Advanced

Answer:

- Photodegradation : Expose to UV light (254 nm) in H₂O/CH₃CN (9:1) and monitor via HPLC. Chlorophenoxy groups degrade faster than the benzoic acid core .

- Microbial Metabolism : Use Pseudomonas spp. in minimal media (pH 7.0, 30°C) to study biodegradation pathways. Metabolites (e.g., 4-chlorophenol) are quantified via GC-MS .

Key Insight : Degradation half-lives vary significantly with pH and dissolved oxygen (e.g., t₁/₂ = 5–30 days in aerobic vs. anaerobic conditions) .

What methodologies validate the compound’s purity for regulatory compliance?

Level: Advanced

Answer:

- HPLC : C18 column (5 µm, 250 × 4.6 mm), mobile phase: 0.1% H₃PO₄/acetonitrile (70:30), flow rate 1.0 mL/min. Purity ≥98% (USP/EMA standards) .

- Elemental Analysis : Match calculated vs. observed C, H, Cl, O percentages (deviation ≤0.4%).

- Residual Solvents : GC-FID to detect DMF or THF (limits ≤500 ppm per ICH Q3C) .

How is the compound’s mechanism of action elucidated in antimicrobial studies?

Level: Advanced

Answer:

- Time-Kill Assays : Expose E. coli (ATCC 25922) to 0.5–2× MIC and plate counts at 0, 4, 8, 24 hours.

- Membrane Permeability : Fluorescent dyes (propidium iodide) to assess cell membrane disruption .

- Proteomics : LC-MS/MS to identify protein targets (e.g., enoyl-ACP reductase) in treated vs. untreated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.